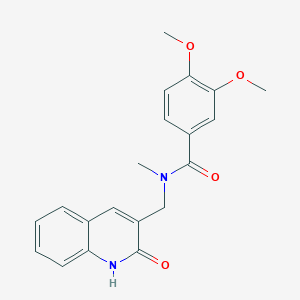
5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole, also known as DPP-4 inhibitor, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of oxadiazoles and has been found to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole inhibitors involves the inhibition of the enzyme 5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole, which is responsible for the degradation of incretin hormones such as GLP-1 and GIP. By inhibiting 5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole, these hormones are allowed to remain active for longer periods, leading to increased insulin secretion and decreased glucagon secretion, resulting in improved glycemic control.
Biochemical and Physiological Effects
Studies have shown that 5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole inhibitors have a range of biochemical and physiological effects, including improved glycemic control, increased insulin secretion, decreased glucagon secretion, improved beta-cell function, and reduced inflammation. They have also been found to have beneficial effects on the cardiovascular system, including improved endothelial function and reduced arterial stiffness.
实验室实验的优点和局限性
The advantages of using 5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole in laboratory experiments include its high purity and good yield, making it suitable for use in a range of experiments. However, limitations include the need for specialized equipment and expertise to synthesize the compound, as well as the potential for variability in results due to differences in experimental conditions.
未来方向
Future research on 5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole may focus on further exploring its potential therapeutic applications in the treatment of type 2 diabetes mellitus, as well as its effects on other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Additionally, research may focus on developing more efficient synthesis methods and exploring the potential for modifying the compound to improve its efficacy and reduce potential side effects.
Conclusion
5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole, also known as 5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole inhibitor, is a chemical compound that has been widely studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. It works by inhibiting the enzyme 5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole, leading to improved glycemic control and beneficial effects on the cardiovascular system. While there are limitations to its use in laboratory experiments, further research may explore its potential therapeutic applications and develop more efficient synthesis methods.
合成方法
The synthesis of 5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole involves the reaction of 3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazol-5-amine with 3,4-dimethoxybenzaldehyde in the presence of a catalyst. The product is obtained in good yield and high purity, making it suitable for use in laboratory experiments.
科学研究应用
5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole inhibitors have been extensively studied for their potential therapeutic applications in the treatment of type 2 diabetes mellitus. They work by inhibiting the enzyme dipeptidyl peptidase-4 (5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole), which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole, these hormones are allowed to remain active for longer periods, leading to increased insulin secretion and decreased glucagon secretion, resulting in improved glycemic control.
属性
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-4-29-23-17(11-12-18(24-23)15-8-6-5-7-9-15)21-25-22(30-26-21)16-10-13-19(27-2)20(14-16)28-3/h5-14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENAQBPHRWJFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(3,4-Dimethoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-2-ethoxy-6-phenyl-pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

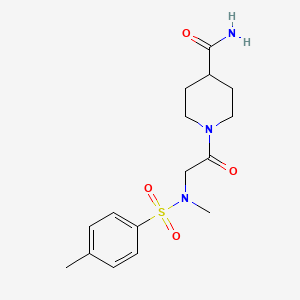
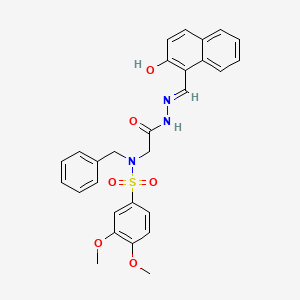
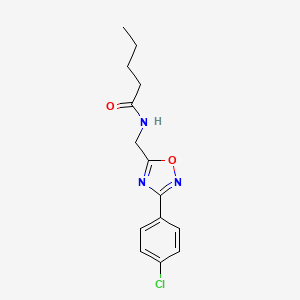



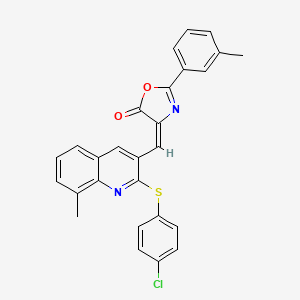


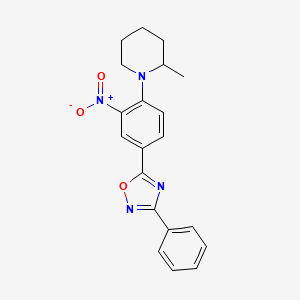

![N-(4-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695349.png)

